tert-Butyl 2-chloro-3-hydroxybenzylcarbamate
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Overview
Description
tert-Butyl 2-chloro-3-hydroxybenzylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a chloro substituent, and a hydroxybenzyl moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-chloro-3-hydroxybenzylcarbamate typically involves the reaction of 2-chloro-3-hydroxybenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-chloro-3-hydroxybenzylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of tert-Butyl 2-chloro-3-oxobenzylcarbamate.
Reduction: Formation of tert-Butyl 3-hydroxybenzylcarbamate.
Substitution: Formation of tert-Butyl 2-amino-3-hydroxybenzylcarbamate when reacted with an amine.
Scientific Research Applications
tert-Butyl 2-chloro-3-hydroxybenzylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-chloro-3-hydroxybenzylcarbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The chloro substituent can participate in nucleophilic substitution reactions, altering the chemical properties of the compound and its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-hydroxybenzylcarbamate
- tert-Butyl 2-chloro-4-hydroxybenzylcarbamate
- tert-Butyl 2-chloro-3-methoxybenzylcarbamate
Uniqueness
tert-Butyl 2-chloro-3-hydroxybenzylcarbamate is unique due to the presence of both a chloro and a hydroxy group on the benzyl ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in organic synthesis and research .
Properties
Molecular Formula |
C12H16ClNO3 |
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Molecular Weight |
257.71 g/mol |
IUPAC Name |
tert-butyl N-[(2-chloro-3-hydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-7-8-5-4-6-9(15)10(8)13/h4-6,15H,7H2,1-3H3,(H,14,16) |
InChI Key |
HLATZDOKEFOOHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)O)Cl |
Origin of Product |
United States |
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